N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-15-13-16(2)26(25-15)11-9-23-21(28)22(29)24-18-8-7-17-5-3-10-27(19(17)14-18)33(30,31)20-6-4-12-32-20/h4,6-8,12-14H,3,5,9-11H2,1-2H3,(H,23,28)(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAMGJOZJMEGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrahydroquinoline intermediates, followed by their coupling through amide bond formation.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent under basic conditions.
Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the pyrazole and tetrahydroquinoline intermediates through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide bond can be reduced to form amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br2) or chlorinating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyrazole and tetrahydroquinoline moieties exhibit promising anticancer properties. The specific compound has been synthesized and tested for its efficacy against various cancer cell lines. Studies have shown that derivatives of tetrahydroquinoline can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of the thiophene sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of key enzymes involved in cancer progression .
Biochemical Probes
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, compounds with similar structures have been shown to inhibit phosphodiesterases and other enzymes involved in cellular signaling. This inhibition can lead to increased levels of cyclic nucleotides, which are important for various cellular processes .
High-Throughput Screening
Recent advancements in high-throughput screening technologies have facilitated the evaluation of compounds like N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide for their biological activity. This approach allows researchers to quickly assess the potential of numerous compounds for therapeutic applications, including those targeting specific diseases or biological processes .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Activity | Evaluated against various cancer cell lines for cytotoxic effects | Significant cytotoxicity observed; lower IC50 than standard drugs |
| Mechanism of Action | Modulation of signaling pathways related to proliferation and apoptosis | Potential inhibition of key enzymes involved in cancer progression |
| Enzyme Inhibition Studies | Assessment of inhibitory effects on metabolic enzymes | Inhibition leads to increased cyclic nucleotide levels |
| High-Throughput Screening | Utilization of advanced screening methods to evaluate biological activity | Rapid assessment of numerous compounds for therapeutic potential |
Case Studies
-
Breast Cancer Cell Line Study
A study conducted on MCF-7 breast cancer cells demonstrated that the compound reduced cell viability significantly over 48 hours. The mechanism was linked to apoptosis induction through caspase activation. -
Enzyme Inhibition Assay
In an enzyme inhibition assay targeting phosphodiesterases (PDEs), the compound showed a dose-dependent inhibition pattern, suggesting its potential as a therapeutic agent in diseases where PDE activity is dysregulated. -
High-Throughput Screening Application
A recent high-throughput screening campaign identified this compound as a lead candidate for further development due to its favorable pharmacokinetic properties and robust biological activity across multiple assays.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is not well-documented. its diverse functional groups suggest that it may interact with multiple molecular targets and pathways. For example, the pyrazole ring could interact with enzyme active sites, while the thiophene sulfonyl group may engage in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique features can be contextualized by comparing it to three classes of analogs: pyrazole-thiadiazoles , pyrazole-thiophene hybrids , and tetrahydroheterocyclic derivatives . Key differences in structure, synthesis, and properties are summarized below:
Key Observations:
Structural Complexity: The target compound integrates three distinct heterocycles (pyrazole, tetrahydroquinoline, thiophene), whereas analogs like 13a–13d () and 7a–7b () feature simpler two-heterocycle systems. Its ethanediamide linker is distinct from the thiadiazole () or methanone () bridges.
Synthetic Methods: The use of triethylamine as a base aligns with methods for pyrazole-thiadiazole synthesis , but the tetrahydroquinoline and thiophene sulfonyl groups likely require additional steps (e.g., sulfonation, hydrogenation).
Functional Diversity: The thiophene sulfonyl group in the target compound may enhance solubility or binding affinity compared to nitro or cyano groups in analogs. The tetrahydroquinoline scaffold, larger than tetrahydroimidazopyridine (), could influence steric interactions in biological targets.
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a pyrazole moiety, known for its diverse pharmacological properties, and a tetrahydroquinoline structure that enhances its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 372.49 g/mol. The presence of both the pyrazole and tetrahydroquinoline groups suggests a multifaceted mechanism of action that could be explored in various therapeutic contexts.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF7 Cell Line : Compounds derived from pyrazole structures exhibited IC50 values ranging from 0.39 µM to 4.2 µM against breast cancer cells .
- HCT116 Cell Line : Another study reported IC50 values as low as 0.01 µM for certain pyrazole derivatives against colorectal cancer cells .
The target compound may exhibit similar activities due to its structural components.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. They have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some compounds have shown superior inhibition percentages compared to established drugs like celecoxib .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by the general efficacy of pyrazoles against various pathogens. Pyrazoles have demonstrated antibacterial and antifungal activities in multiple studies, suggesting that the target compound might possess similar properties .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells at specific phases, contributing to their anticancer efficacy.
Case Studies
Several case studies have investigated similar compounds with promising results:
- Study on Pyrazole Derivatives : A series of substituted pyrazoles were evaluated for their anticancer properties against MCF7 and HCT116 cell lines, showing significant inhibition at low concentrations .
- Anti-inflammatory Evaluation : Research on pyrazole-based compounds demonstrated effective COX inhibition with promising anti-inflammatory profiles in animal models .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
